molecular formula C10H16SeSn B14324129 Trimethyl[(phenylselanyl)methyl]stannane CAS No. 103596-69-6

Trimethyl[(phenylselanyl)methyl]stannane

Cat. No.: B14324129
CAS No.: 103596-69-6
M. Wt: 333.91 g/mol
InChI Key: DVJJZYMRMHGROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(phenylselanyl)methyl]stannane is a specialized organometallic compound that integrates both tin and selenium within a single molecule. This structure makes it a reagent of potential interest in synthetic organic chemistry, particularly for transfer reactions or the construction of complex molecular architectures. Organotin compounds similar to this, such as trimethyl(phenylmethyl)stannane, are known to participate in key synthetic steps, and their reaction thermochemistry has been documented in standard reference databases . A significant area of application for related organotin reagents is in hydrostannylation , a fundamental reaction for the formation of carbon-tin bonds across unsaturated systems like alkynes . This reaction is a powerful tool in organic synthesis, enabling the reduction of olefinic bonds or serving as a critical step in the total synthesis of natural products and other complex molecules . The presence of the phenylselanyl group in this specific compound further suggests its potential utility in radical chemistry or as a selenium transfer agent, expanding its versatility beyond typical organotin reactivity. Researchers might explore its use in catalytic cycles or as a building block for novel materials. This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures for air- and moisture-sensitive compounds should be followed.

Properties

CAS No.

103596-69-6

Molecular Formula

C10H16SeSn

Molecular Weight

333.91 g/mol

IUPAC Name

trimethyl(phenylselanylmethyl)stannane

InChI

InChI=1S/C7H7Se.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H3;

InChI Key

DVJJZYMRMHGROZ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C[Se]C1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Trimethyl Phenylselanyl Methyl Stannane

Fundamental Reactivity of the Tin-Carbon and Carbon-Selenium Bonds

The reactivity of trimethyl[(phenylselanyl)methyl]stannane is primarily dictated by the nature of the tin-carbon (Sn-C) and carbon-selenium (C-Se) bonds. The Sn-C bond is known to be relatively weak and highly polarized, with the carbon atom being more electronegative than the tin atom. This polarization facilitates the cleavage of the Sn-C bond, particularly in the presence of electrophiles or upon transmetalation with organolithium reagents.

Conversely, the carbon-selenium bond is less polar but is also susceptible to cleavage under specific conditions. The C-Se bond can undergo homolytic cleavage to generate radical species or can be cleaved reductively. The presence of both of these reactive functionalities in the same molecule provides a versatile platform for various chemical transformations.

Research on analogous α-(phenylseleno)alkylstannanes has shown that the Sn-C bond is typically more reactive towards cleavage than the C-Se bond, especially in reactions involving organolithium reagents. nih.gov This selective reactivity is crucial for the controlled generation of specific reactive intermediates.

Nucleophilic Activation and Transformations

The trimethylstannyl group in this compound can be readily cleaved by treatment with organolithium reagents, such as n-butyllithium. This process, known as tin-lithium exchange, results in the formation of a highly reactive α-phenylselanyl carbanion. This nucleophilic species is stabilized by the adjacent selenium atom and can participate in a variety of subsequent transformations. nih.gov

The in situ generated α-phenylselanyl carbanion readily reacts with various electrophiles, most notably carbonyl compounds such as aldehydes and ketones. This nucleophilic addition leads to the formation of β-hydroxy selenides. The reaction is generally efficient and provides a convenient method for the synthesis of these functionalized alcohol derivatives.

While specific studies on this compound are limited, the general reactivity pattern of selenium-stabilized carbanions with carbonyls is well-established. nih.gov The reaction proceeds via the attack of the carbanion on the electrophilic carbonyl carbon, followed by quenching of the resulting alkoxide with a proton source.

Table 1: Representative Reactions of α-Phenylselanyl Carbanions with Carbonyl Compounds

Carbonyl Compound Product
Benzaldehyde 2-(Phenylselanyl)-1-phenylethan-1-ol
Cyclohexanone 1-[(Phenylselanyl)methyl]cyclohexan-1-ol

Note: This table is illustrative and based on the expected reactivity of the α-phenylselanyl carbanion generated from this compound.

The addition of the α-phenylselanyl carbanion to prochiral carbonyl compounds, such as unsymmetrical ketones, can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is influenced by several factors, including the nature of the carbonyl substrate, the reaction conditions, and the presence of any chiral auxiliaries. libretexts.org

In the absence of any chiral control, the nucleophilic attack can occur from either face of the trigonal planar carbonyl group, potentially leading to a racemic or diastereomeric mixture of products. libretexts.org The facial selectivity of the addition can be influenced by steric hindrance, with the nucleophile preferentially attacking the less hindered face of the carbonyl. For α-substituted carbonyl compounds, the stereochemical outcome can often be predicted by Felkin-Anh or related models.

Radical Processes Involving Organotin and Organoselenium Species

Both organotin and organoselenium compounds are well-known to participate in radical reactions. researchgate.netlibretexts.org The relatively weak Sn-C and C-Se bonds in this compound can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate radical intermediates.

Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org In the context of this compound, the initiation step could involve the homolysis of a radical initiator, such as azobisisobutyronitrile (AIBN), to generate a radical that can then react with the organostannane.

The propagation cycle could involve the abstraction of the phenylselanyl group by a carbon-centered radical to generate a new carbon-selenium bond and a new carbon-centered radical. Alternatively, a tin-centered radical could be involved in the propagation sequence. Organoselenium compounds are frequently used as precursors for radical reactions due to their stability and the ease of C-Se bond homolysis. researchgate.neteurekaselect.com

Table 2: Key Steps in a Hypothetical Radical Chain Reaction

Step Description
Initiation Generation of initial radical species (e.g., from AIBN).
Propagation A radical reacts with a molecule to form a new radical, continuing the chain.

A particularly important application of radical reactions involving organoselenium compounds is in intramolecular cyclizations. researchgate.net If this compound were modified to contain an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the generation of a radical at the carbon bearing the tin and selenium substituents could initiate an intramolecular cyclization.

The radical would add to the unsaturated bond, forming a new carbon-carbon bond and a new radical center, which could then be quenched to afford a cyclic product. The regioselectivity of such cyclizations is often governed by Baldwin's rules. While specific studies on the intramolecular radical cyclization of derivatives of this compound are not widely reported, the principles of radical cyclization of organoselenium compounds are well-established. researchgate.netnih.gov

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) mechanisms are crucial in various organic transformations, often involving radical intermediates. In the context of organoselenium compounds, SET processes can be initiated photochemically or through the use of specific reagents, leading to the formation of selenium-centered radicals. These reactive species can participate in a variety of bond-forming reactions.

For this compound, it is plausible that under appropriate conditions, such as irradiation or interaction with a potent single-electron oxidant or reductant, the molecule could undergo SET. Homolytic cleavage of the carbon-selenium bond or the carbon-tin bond could potentially occur, generating radical intermediates. However, to date, no specific studies have been published that detail or provide evidence for SET pathways involving this compound. The investigation into the radical chemistry of this specific molecule remains an open area for future research.

Catalytic Transformations

Catalytic transformations are a cornerstone of modern synthetic chemistry, enabling efficient and selective synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling Variants)

The Stille coupling reaction is a powerful method for carbon-carbon bond formation that typically involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.

Given its structure, this compound could theoretically participate in Stille-type coupling reactions. The trimethylstannyl group (-SnMe₃) would be the requisite functionality for transmetalation to a palladium center. However, the presence of the phenylselanyl group introduces potential complexities. The selenium atom could potentially coordinate to the palladium catalyst, possibly influencing its catalytic activity or leading to undesired side reactions.

A comprehensive search of the chemical literature reveals a lack of specific examples or detailed studies on the use of this compound in Stille coupling or its variants. Consequently, there is no available data on reaction conditions, catalyst systems, substrate scope, or yields for such transformations involving this particular reagent.

Metal-Mediated Functionalizations

Beyond palladium catalysis, other metals are widely used to mediate a vast array of organic transformations. These can include reactions involving transmetalation to other metals (e.g., copper, zinc), allowing for different modes of reactivity and functional group installation.

The this compound molecule possesses two distinct metallic and heteroatomic functionalities that could be exploited in metal-mediated processes. The trimethylstannyl group is a well-established precursor for transmetalation, while the phenylselanyl group can also engage in various transformations, including oxidative additions and reductive eliminations with certain transition metal complexes.

However, as with its application in palladium catalysis, there is a notable absence of published research detailing any specific metal-mediated functionalizations of this compound. The interplay between the tin and selenium moieties in the presence of various transition metals has not been systematically investigated for this compound.

Chemo- and Regioselectivity in Complex Reaction Environments

The concepts of chemo- and regioselectivity are central to the synthesis of complex molecules, where multiple reactive sites may be present. The ability to selectively functionalize one site over another is a hallmark of a useful synthetic method.

In a hypothetical reaction involving this compound, achieving high chemo- and regioselectivity would be a critical challenge. The molecule presents at least two potential sites for reaction: the carbon-tin bond and the carbon-selenium bond. The outcome of a given reaction would depend on the nature of the reagents, catalysts, and reaction conditions. For instance, in a cross-coupling reaction, the choice of catalyst and ligands could potentially direct the reaction to selectively cleave either the C-Sn or C-Se bond.

Unfortunately, due to the lack of experimental data in the scientific literature for reactions involving this compound, any discussion of its chemo- and regioselectivity remains speculative. There are no reported studies that would allow for the creation of data tables or a detailed analysis of its behavior in complex reaction environments.

Applications of Trimethyl Phenylselanyl Methyl Stannane in Advanced Organic Synthesis

Potential as a Reagent for Carbon-Selenium Bond Formation in Organic Molecules

Theoretically, the Sn-C bond in Trimethyl[(phenylselanyl)methyl]stannane could be cleaved under various conditions to deliver the "[ (phenylselanyl)methyl ]" fragment. Transmetalation with organolithium reagents, for instance, could generate a lithium species, PhSeCH2Li, which could then act as a nucleophile to introduce the phenylselanylmethyl group onto electrophilic substrates, thereby forming a new carbon-selenium bond.

Hypothetical Functional Group Transfer Reactions and Strategies

The presence of both a tin and a selenium atom offers potential for unique functional group transfer reactions. For example, under radical conditions, the compound might serve as a source of the ·CH2SePh radical. Alternatively, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could potentially be employed to transfer the (phenylselanyl)methyl group to various organic halides or triflates.

Speculative Utilization as a Masked Carbanion Equivalent for Stereocontrolled Synthesis

Organostannanes are well-established precursors to carbanions. The transmetalation of this compound with a strong base would yield the corresponding carbanion. This carbanion is "masked" in the more stable organostannane form. The resulting PhSeCH2- anion could then be used in stereocontrolled additions to carbonyl compounds or other prochiral electrophiles. The adjacent selenium atom could influence the stereochemical outcome of such reactions through chelation control with an appropriate Lewis acid.

Postulated Role in the Synthesis of Biologically Active Compounds and Natural Products

Many biologically active molecules and natural products contain carbon-selenium bonds or require the introduction of specific one-carbon units. A reagent like this compound could, in principle, be a valuable tool in the synthesis of such complex molecules. The phenylselanyl group itself is a versatile functional handle that can be further manipulated, for instance, through oxidation and elimination to introduce a double bond.

Theoretical Application as a Precursor or Intermediate in the Construction of Diverse Molecular Scaffolds

The dual functionality of this compound could make it a useful building block for the construction of more complex molecular architectures. The tin moiety allows for cross-coupling reactions, while the selenium atom can participate in a variety of transformations, including cyclizations and further functionalization, paving the way for the synthesis of diverse heterocyclic and carbocyclic scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation of Trimethyl Phenylselanyl Methyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of Trimethyl[(phenylselanyl)methyl]stannane by providing detailed information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the trimethylstannyl (-Sn(CH₃)₃), methylene (B1212753) (-CH₂-), and phenyl (-C₆H₅) protons.

The nine equivalent protons of the three methyl groups attached to the tin atom would appear as a sharp singlet. This signal is anticipated to show satellite peaks due to coupling with the tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The chemical shift of these protons is influenced by the electropositive nature of the tin atom and typically appears in the upfield region of the spectrum.

The methylene protons, situated between the tin and selenium atoms, are expected to produce a singlet. Its chemical shift would be downfield relative to the trimethylstannyl protons due to the deshielding effects of the adjacent selenium and tin atoms. Satellites arising from coupling to ¹¹⁹Sn and ⁷⁷Se would also be anticipated for this signal.

The protons of the phenyl group will appear in the aromatic region of the spectrum, typically between 7.0 and 7.6 ppm. The multiplicity of these signals will depend on the substitution pattern and the resolution of the instrument, often presenting as a complex multiplet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
-Sn(CH ₃)₃~0.2Singlet with Sn satellites²J(¹¹⁹Sn-¹H) ≈ 50-60 Hz
-CH ₂-~2.0Singlet with Sn and Se satellites²J(¹¹⁹Sn-¹H) ≈ 40-50 Hz, ²J(⁷⁷Se-¹H) ≈ 10-15 Hz
-C₆H~7.2-7.5Multiplet-

Carbon (¹³C) NMR Spectroscopic Analysis and Multiplicity Studies

The ¹³C NMR spectrum will provide further structural confirmation by revealing the chemical environments of the different carbon atoms in the molecule.

The carbon atoms of the trimethylstannyl group are expected to produce a single resonance, appearing at a low chemical shift value. This peak will exhibit coupling with the tin nucleus, resulting in a characteristic splitting pattern.

The methylene carbon, bonded to both tin and selenium, will be observed at a chemical shift influenced by these two heteroatoms. It will also show coupling to both ¹¹⁹Sn and ⁷⁷Se, providing valuable connectivity information.

The carbon atoms of the phenyl ring will resonate in the aromatic region (typically 120-140 ppm). The ipso-carbon (the carbon directly attached to the selenium atom) is expected to have a distinct chemical shift compared to the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
-Sn(C H₃)₃~ -5 to 0Quartet¹J(¹¹⁹Sn-¹³C) ≈ 300-350 Hz
-C H₂-~ 10-20Triplet¹J(¹¹⁹Sn-¹³C) ≈ 250-300 Hz, ¹J(⁷⁷Se-¹³C) ≈ 50-60 Hz
-C ₆H₅ (ipso)~ 130-135Singlet-
-C ₆H₅ (ortho, meta, para)~ 125-130Doublet-

Heteronuclear NMR Spectroscopy: Tin (¹¹⁹Sn) and Selenium (⁷⁷Se) NMR

¹¹⁹Sn and ⁷⁷Se NMR spectroscopies are invaluable for directly probing the environment around the tin and selenium atoms, respectively.

The ¹¹⁹Sn chemical shift is highly sensitive to the nature of the substituents on the tin atom. For a tetracoordinated tin atom in this chemical environment, the chemical shift is expected to be in the range of +50 to +100 ppm, referenced to tetramethylstannane.

⁷⁷Se NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ⁷⁷Se nucleus, provides direct information about the selenium atom's chemical environment. The chemical shift for a selenium atom in a selenoether bonded to a carbon and a phenyl group is anticipated in the range of 200-300 ppm relative to dimethyl selenide (B1212193).

Table 3: Predicted Heteronuclear NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)
¹¹⁹Sn~ +60
⁷⁷Se~ +250

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in confirming the assignments made from 1D spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would primarily confirm the coupling between the aromatic protons of the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate the proton signals with their directly attached carbon atoms. For example, it would show a cross-peak between the -Sn(CH₃)₃ proton signal and the corresponding carbon signal, as well as for the -CH₂- and phenyl C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those between the -Sn(CH₃)₃ protons and the methylene carbon, and between the methylene protons and the ipso-carbon of the phenyl ring, as well as the trimethylstannyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations, which could help to confirm the spatial proximity of the methylene protons and the ortho-protons of the phenyl group.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected in the 2950-2850 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl group will likely appear above 3000 cm⁻¹.

The characteristic asymmetric and symmetric stretching vibrations of the Sn-C bonds in the trimethylstannyl group are expected to be observed in the far-infrared region, typically around 530 cm⁻¹ and 510 cm⁻¹, respectively. The Sn-CH₂ stretching vibration would also be found in this region.

The C-Se stretching vibration is generally weak and can be difficult to identify but is expected in the 600-500 cm⁻¹ range. The aromatic C=C stretching vibrations of the phenyl ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Table 4: Predicted FT-IR Characteristic Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3060Aromatic C-H stretchMedium
~2980, ~2910Aliphatic C-H stretchMedium-Strong
~1580, ~1475, ~1435Aromatic C=C stretchMedium-Strong
~1250CH₃ symmetric deformationMedium
~770CH₂ rockMedium
~735, ~690Aromatic C-H out-of-plane bendStrong
~530Sn-C (asymmetric stretch)Strong
~510Sn-C (symmetric stretch)Medium

Raman Spectroscopy and Complementary Vibrational Mode Assignments

No experimental Raman spectra or vibrational mode assignments for this compound have been reported in the available scientific literature.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

There are no published high-resolution mass spectrometry data for this compound to confirm its precise molecular formula.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Fragmentation Pathway Analysis

Specific fragmentation pathway analyses of this compound using Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) have not been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophoric Interactions

Information regarding the electronic absorption properties, including maximum absorbance wavelengths (λmax) and molar absorptivity, as well as any chromophoric interactions for this compound, is not available.

X-ray Crystallography

The single-crystal X-ray crystallographic structure of this compound has not been determined or reported, meaning no data on its solid-state molecular geometry, bond lengths, bond angles, or crystal packing is available.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data for the advanced spectroscopic characterization and structural elucidation of the specific chemical compound this compound.

Specifically, no research articles, crystallographic database entries, or spectroscopic datasets were found that pertain to the following analytical techniques for this compound:

Single Crystal X-ray Diffraction: No data is available regarding its solid-state molecular geometry, including bond lengths, bond angles, dihedral angles, crystal packing, or intermolecular interactions.

Photoelectron Spectroscopy (PES): No studies have been published on the electronic structure of this compound using PES.

Electron Paramagnetic Resonance (EPR) Spectroscopy: There is no information regarding the study of radical intermediates of this compound through EPR spectroscopy.

Due to the absence of this fundamental data, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The generation of data tables and a thorough discussion of research findings as specified in the instructions cannot be fulfilled.

Therefore, the subsequent sections of the requested article (5.5.1, 5.5.2, 5.5.3, 5.6, and 5.7) cannot be written.

Computational and Theoretical Investigations of Trimethyl Phenylselanyl Methyl Stannane

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like Trimethyl[(phenylselanyl)methyl]stannane, DFT would be a suitable method to explore its geometric, energetic, and electronic properties.

Geometry Optimization and Energetic Profiles

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of the atoms in the molecule is determined. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure.

Once the geometry is optimized, various energetic properties can be calculated. These include the total electronic energy, the heat of formation, and the energies of different conformational isomers, if any exist. This information provides insight into the molecule's stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative and not based on published calculations for this specific molecule.)

ParameterValue
Sn-C (methyl) Bond Length~2.15 Å
Sn-C (methylene) Bond Length~2.17 Å
C-Se Bond Length~1.96 Å
Se-C (phenyl) Bond Length~1.93 Å
C-Sn-C Angle~109.5°
Sn-C-Se Angle~110.0°
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, it would be expected that the HOMO would have significant contributions from the selenium and phenyl group, while the LUMO might be distributed over the tin and selenium atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published calculations for this specific molecule.)

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3
Electronic Density Distribution and Electrostatic Potential Maps

The electronic density distribution provides a map of how electrons are distributed throughout the molecule. This can be used to identify regions of high and low electron density, which in turn relates to the molecule's polarity and reactivity.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution of a molecule. These maps show regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP map would likely show negative potential around the selenium atom due to its lone pairs and a positive potential around the tin atom and the methyl hydrogens.

Vibrational Frequency Calculations for Spectroscopic Correlation

Computational vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, these can be compared with experimental spectroscopic data to confirm the molecule's structure and assign specific spectral bands to the vibrations of particular functional groups.

For this compound, these calculations would help in assigning the characteristic stretching and bending frequencies for the Sn-C, C-Se, and C-H bonds, as well as the vibrations of the phenyl ring.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes in this compound (Note: The following data is illustrative and not based on published calculations for this specific molecule.)

Vibrational ModeCalculated Frequency (cm⁻¹)
Sn-C (methyl) stretch~530
C-Se stretch~570
C-H (methyl) stretch~2950
Phenyl ring C-C stretch~1580

Mechanistic Studies through Computational Chemistry

Computational chemistry provides a powerful lens for dissecting the intricate mechanisms of chemical reactions involving organometallic compounds like this compound. Through the application of quantum mechanical calculations, researchers can model reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the kinetics and thermodynamics of a transformation. These theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone, providing a detailed, atomistic view of the reaction landscape.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states are cornerstones of mechanistic chemistry. For a compound such as this compound, which features a polarizable tin-carbon bond and a reactive selenium moiety, a variety of transformations can be envisaged, including nucleophilic substitution at the tin center, radical reactions, or oxidative addition/reductive elimination cycles if a transition metal is involved.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the energetic profiles of these potential pathways. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. The transition state, a first-order saddle point on the potential energy surface, represents the maximum energy barrier that must be overcome for a reaction to proceed. Its geometry provides crucial information about the bonding and electronic structure at the climax of the chemical transformation.

For instance, in a hypothetical substitution reaction at the tin atom, DFT calculations could be employed to model the approach of a nucleophile. The transition state would likely feature a hypercoordinate tin center, and the calculated activation energy would provide a quantitative measure of the reaction's feasibility. While specific studies on this compound are not prevalent in the literature, the principles of transition state theory and its computational application are well-established for analogous organotin compounds.

Potential Energy Surface Mapping for Reactive Intermediates

Beyond the simple reaction coordinate, a more complete picture of a reaction mechanism is provided by a detailed map of the potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a system as a function of its geometric parameters. Minima on the PES correspond to stable or metastable species (reactants, intermediates, and products), while saddle points represent transition states connecting these minima.

For Trim.ethyl[(phenylselanyl)methyl]stannane, reactive intermediates could include species arising from homolytic cleavage of the Sn-C or Se-C bonds, leading to radical intermediates, or heterolytic cleavage, resulting in ionic species. Computational mapping of the PES can reveal the relative stabilities of these intermediates and the energy barriers for their interconversion. This detailed understanding is critical for predicting reaction outcomes and designing new synthetic methodologies. For example, the PES could elucidate whether a reaction is likely to proceed through a concerted mechanism (a single transition state) or a stepwise pathway involving one or more intermediates.

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations are excellent for describing the electronic structure and energetics of individual molecules and reaction steps, they are often computationally too expensive for modeling the behavior of molecules in the condensed phase over longer timescales. This is where Molecular Dynamics (MD) simulations become invaluable. MD simulations use classical mechanics to model the motions of atoms and molecules over time, providing insights into the dynamic processes that occur in solution or in biological systems.

Conformational Analysis and Dynamic Behavior in Solution

The flexibility of the methyl and phenylselanylmethyl groups attached to the tin atom in this compound allows for a range of possible conformations. The relative energies of these conformers and the barriers to their interconversion can significantly influence the compound's reactivity. MD simulations can be used to explore the conformational landscape of the molecule in a given solvent.

By simulating the trajectory of the molecule over nanoseconds or even microseconds, it is possible to observe the different conformations that are accessible at a given temperature and to calculate their relative populations. This dynamic picture is more realistic than the static view provided by simple energy minimization, as it accounts for the entropic contributions to the free energy and the influence of the solvent molecules. Understanding the preferred solution-phase conformation is crucial for interpreting spectroscopic data and for predicting how the molecule will interact with other reagents.

Ligand-Substrate Interaction Modeling

In the context of catalysis or biological applications, understanding how this compound might interact with a substrate or a biological macromolecule is of paramount importance. MD simulations are a powerful tool for modeling these interactions. By placing the molecule in a simulation box with the substrate or receptor of interest, the binding process can be simulated.

These simulations can reveal the preferred binding mode, the key intermolecular interactions (such as van der Waals forces, electrostatic interactions, and hydrogen bonds) that stabilize the complex, and the thermodynamics of binding. This information is invaluable for rational drug design or for the development of new catalysts. For example, if this compound were being investigated as an inhibitor of an enzyme, MD simulations could help to elucidate its mechanism of action at the molecular level.

Advanced Electronic Structure Descriptors

To gain a deeper understanding of the chemical bonding and reactivity of this compound, a range of advanced electronic structure descriptors can be calculated using quantum chemistry software. These descriptors go beyond simple atomic charges and bond orders, providing a more nuanced picture of the electron distribution within the molecule.

One such descriptor is the Electron Localization Function (ELF) , which provides a measure of the likelihood of finding an electron pair in a given region of space. ELF analysis can be used to visualize the locations of covalent bonds and lone pairs, providing a chemically intuitive picture of the electronic structure.

Another important set of descriptors arises from the Quantum Theory of Atoms in Molecules (QTAIM) . QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the calculation of various atomic properties, such as atomic charges and energies. The properties of the bond critical points (points of minimum electron density between two bonded atoms) provide information about the nature of the chemical bonds (e.g., covalent vs. ionic).

Natural Bond Orbital (NBO) analysis is another powerful technique that translates the complex wave function of a molecule into a more familiar language of localized bonds, lone pairs, and Rydberg orbitals. NBO analysis can provide insights into donor-acceptor interactions and hyperconjugation, which can play a significant role in determining the reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Information unavailable. A search for published NBO analyses on this compound did not yield any specific results. Such an analysis would theoretically provide insights into donor-acceptor interactions, hyperconjugation effects, and the nature of the bonds between the tin, carbon, and selenium atoms, but the data is not available.

Chemical Hardness, Softness, Electrophilicity, and Nucleophilicity Indices

Information unavailable. Calculations of conceptual DFT-based reactivity descriptors such as chemical hardness (η), softness (S), electrophilicity (ω), and nucleophilicity (N) for this compound have not been reported in the searched literature. These values would quantify the molecule's resistance to charge transfer and its propensity to act as an electrophile or nucleophile, but the specific data could not be located.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.